molecular formula C22H28N2O2S B1680377 S 17092 CAS No. 176797-26-5

S 17092

Cat. No.: B1680377
CAS No.: 176797-26-5
M. Wt: 384.5 g/mol
InChI Key: NXSXRIHXEQSYEZ-KNJMJIDISA-N
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Description

S 17092, also known as (2S,3aS,7aS)-1-[(R,R)-2-phenylcyclopropyl]carbonyl-2-[(thiazolidin-3-yl)carbonyl]octahydro-1H-indole, is a selective inhibitor of the enzyme prolyl endopeptidase. This enzyme is involved in the metabolic breakdown of several neuropeptide neurotransmitters in the brain. By inhibiting this enzyme, this compound increases the activity of these neuropeptides, producing nootropic effects. This makes this compound a promising candidate for the treatment of neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .

Mechanism of Action

Target of Action

S 17092, also known as [(2S,3aS,7aS)-Octahydro-1-[[(1R,2R)-2-phenylcyclopropyl]carbonyl]-1H-indol-2-yl]-3-thiazolidinyl–methanone, primarily targets the enzyme prolyl endopeptidase (PEP) . PEP is involved in the metabolic breakdown of a number of neuropeptide neurotransmitters in the brain .

Mode of Action

this compound acts as a selective inhibitor of PEP . By inhibiting PEP, it retards the degradation of neuroactive peptides . This results in an increase in the activity of these neuropeptides .

Biochemical Pathways

The inhibition of PEP by this compound affects the metabolic breakdown of neuropeptides . This leads to an increase in the levels of these neuropeptides, which are known to have potent biological effects, including memory-enhancing properties .

Pharmacokinetics

this compound has been safely administered to humans and shows a clear peripheral expression of its mechanism of action through its inhibitory effect upon PEP activity in plasma . The pharmacokinetic profile of this compound reveals that it is orally active . The maximum measured concentration (Cmax) and area under the curve (AUC) parameters increase in proportion to the dose . The terminal half-life (t1/2) values range between 9 and 31 hours on day 1 and between 7 and 18 hours on day 14 .

Result of Action

The inhibition of PEP by this compound and the subsequent increase in neuropeptide activity lead to nootropic effects . These effects make this compound a promising and novel treatment for neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease . In clinical studies, this compound has been shown to improve cognition .

Action Environment

The action of this compound is influenced by various factors. For instance, its pharmacokinetic profile, including its bioavailability and half-life, can be affected by factors such as the individual’s age, health status, and the presence of other medications . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S 17092 involves multiple steps, starting with the preparation of the key intermediate, (R,R)-2-phenylcyclopropylamine. This intermediate is then reacted with (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid to form the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like thionyl chloride for the formation of the cyclopropyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

S 17092 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

S 17092 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • C16 (PKR inhibitor)
  • UK-414,495

Comparison

S 17092 is unique in its high selectivity and potency as a prolyl endopeptidase inhibitor. Compared to similar compounds like C16 and UK-414,495, this compound has shown superior efficacy in enhancing cognitive function and has a more favorable pharmacokinetic profile .

Properties

IUPAC Name

[(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2/t16-,17-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXRIHXEQSYEZ-KNJMJIDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)N5CCSC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433003
Record name [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176797-26-5
Record name S-17092
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176797265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176797-26-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-17092
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5MLJ83KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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